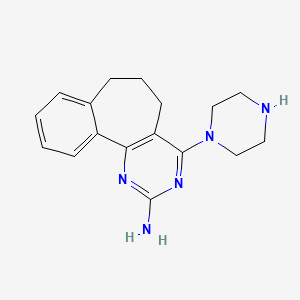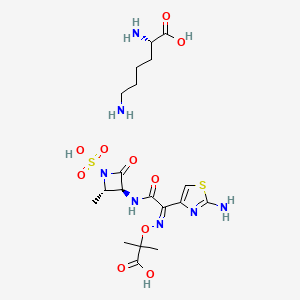
Aztreonam lysine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Aztreonam Lysine is a formulation of the synthetic monobactam antibiotic, aztreonam and lysine used in an inhaled form for the treatment of chronic airway infections by Pseudomonas aeruginosa in patients with cystic fibrosis.
Wissenschaftliche Forschungsanwendungen
Impact on Cystic Fibrosis Lung Microbiome
Aztreonam lysine for inhalation (AZLI) is used to treat chronic Pseudomonas aeruginosa infection in cystic fibrosis (CF). A study examined its effects on the CF lung microbiome and its potential as a biomarker to predict patient responsiveness to therapy. However, no significant changes in alpha diversity or association with AZLI use were found, but a decline in the relative abundance of specific organisms was observed (Heirali et al., 2017).
Efficacy in Controlling Pseudomonas Aeruginosa Infection
AZLI's efficacy and safety were evaluated in patients with CF on maintenance treatment for Pseudomonas aeruginosa airway infection. It was found to increase the median time to need for additional antipseudomonal antibiotics and improved respiratory symptoms, pulmonary function, and was well tolerated (McCoy et al., 2008).
Improvements in Respiratory Symptoms and Pulmonary Function
In clinical trials, AZLI has shown significant improvements in respiratory symptoms and pulmonary function in CF patients. It was associated with delayed time to need for inhaled or intravenous antipseudomonal antibacterials, suggesting its role in reducing bacterial density in sputum and improving overall lung health (Retsch-Bogart et al., 2009).
Pharmacology, Clinical Efficacy, and Safety
A comprehensive evaluation of AZLI's pharmacology, clinical efficacy, and safety indicated that it is an effective treatment for CF-related signs and symptoms of pulmonary disease. It has shown positive outcomes in improving forced expiratory volume, decreasing sputum bacterial density, and being well-tolerated with mild adverse effects similar to placebo (Pesaturo et al., 2012).
Long-Term Clinical Efficacy
The long-term clinical efficacy of AZLI was assessed over 18 months, demonstrating sustained improvements in pulmonary function and weight in patients with CF and Pseudomonas aeruginosa. This suggests its potential in prolonged treatments for chronic infections (Oermann et al., 2009).
Eigenschaften
CAS-Nummer |
827611-49-4 |
|---|---|
Produktname |
Aztreonam lysine |
Molekularformel |
C19H31N7O10S2 |
Molekulargewicht |
581.6 g/mol |
IUPAC-Name |
(2S,3S)-3-[[(2Z)-2-(2-amino-1,3-thiazol-3-ium-4-yl)-2-(2-carboxypropan-2-yloxyimino)acetyl]amino]-2-methyl-4-oxoazetidine-1-sulfonate;(2S)-2,6-diaminohexanoic acid |
InChI |
InChI=1S/C13H17N5O8S2.C6H14N2O2/c1-5-7(10(20)18(5)28(23,24)25)16-9(19)8(6-4-27-12(14)15-6)17-26-13(2,3)11(21)22;7-4-2-1-3-5(8)6(9)10/h4-5,7H,1-3H3,(H2,14,15)(H,16,19)(H,21,22)(H,23,24,25);5H,1-4,7-8H2,(H,9,10)/b17-8-;/t5-,7-;5-/m00/s1 |
InChI-Schlüssel |
KPPBAEVZLDHCOK-JHBYREIPSA-N |
Isomerische SMILES |
C[C@H]1[C@@H](C(=O)N1S(=O)(=O)[O-])NC(=O)/C(=N\OC(C)(C)C(=O)O)/C2=CSC(=N2)[NH3+].C(CCN)C[C@@H](C(=O)O)N |
SMILES |
CC1C(C(=O)N1S(=O)(=O)[O-])NC(=O)C(=NOC(C)(C)C(=O)O)C2=CSC(=[NH+]2)N.C(CCN)CC(C(=O)O)N |
Kanonische SMILES |
CC1C(C(=O)N1S(=O)(=O)[O-])NC(=O)C(=NOC(C)(C)C(=O)O)C2=CSC(=N2)[NH3+].C(CCN)CC(C(=O)O)N |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
Aztreonam lysine; Corus 1020; Aztreonam lysinate; Corus1020; Corus-1020; |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



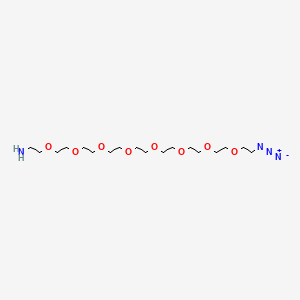
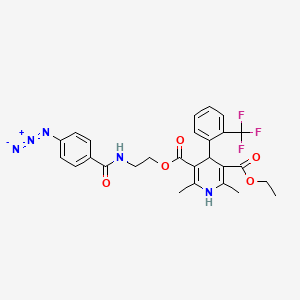
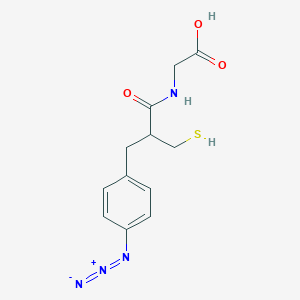
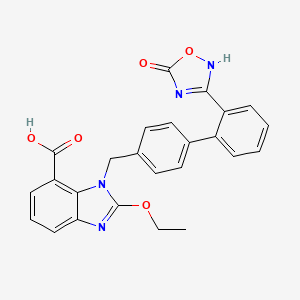
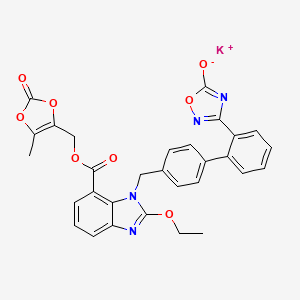
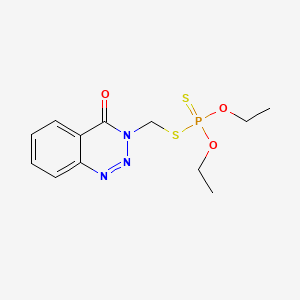
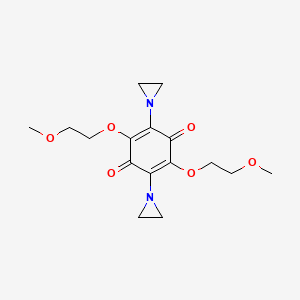
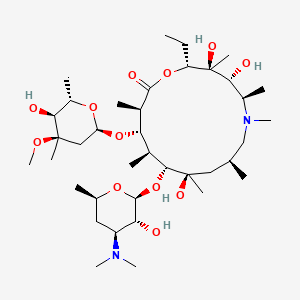
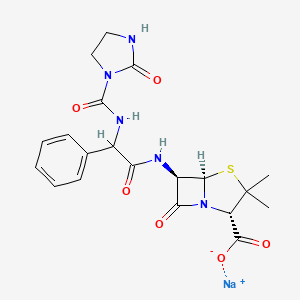
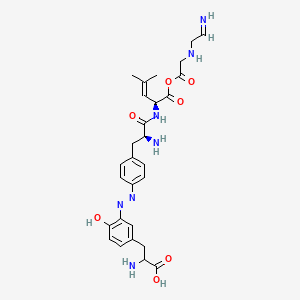
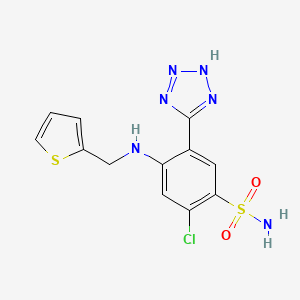
![(1R,2R)-2-(4'-(3-phenylureido)-[1,1'-biphenyl]-4-carbonyl)cyclopentane-1-carboxylic acid](/img/structure/B1666454.png)
![2-[4-[4-[5-(trifluoromethyl)-1H-pyrazol-3-yl]phenyl]cyclohexyl]acetic acid](/img/structure/B1666456.png)
